YM-264

Descripción general

Descripción

YM-264 is a selective, potent, and orally active antagonist of platelet-activating factor (PAF). It has a pKi value of 8.85 for rabbit platelet membranes . This compound is known for its ability to inhibit platelet aggregation induced by platelet-activating factor in humans, rabbits, and guinea pigs . The compound has been studied for its potential therapeutic applications in treating conditions such as asthma and thrombosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of YM-264 involves the preparation of 2-(3-pyridyl)thiazolidine-4-carboxamide derivatives. . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes rigorous quality control measures to maintain the purity and potency of the compound .

Análisis De Reacciones Químicas

Types of Reactions: YM-264 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The compound can be reduced to form reduced derivatives.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed:

Aplicaciones Científicas De Investigación

Pharmacological Profile

YM-264 is classified as a small molecule drug with the molecular formula and a CAS Registry number of 131888-54-5. It was developed by Yamanouchi Pharmaceutical Co., Ltd. and is primarily known for its role in modulating immune responses and inflammation through PAF receptor antagonism .

Therapeutic Areas

This compound has shown promise in several therapeutic areas:

- Immune System Diseases : Its ability to inhibit PAF, which plays a critical role in inflammatory responses, makes it a candidate for treating various immune-related conditions.

- Respiratory Diseases : The compound has been explored for its potential effects on asthma management due to its immunomodulatory properties .

- Cardiovascular Diseases : Given the involvement of PAF in thrombotic events, this compound has been investigated for its antithrombotic effects .

Clinical Trials

This compound underwent clinical trials, particularly focusing on asthma and thrombosis:

Case Studies

A notable study evaluated the protective effects of this compound in a rat model of multiple organ failure (MOF) induced by acute pancreatitis. The study demonstrated that prophylactic administration of this compound significantly improved survival rates and reduced organ dysfunction compared to control groups .

| Study Type | Condition | Dosage | Key Findings |

|---|---|---|---|

| Preclinical | Multiple Organ Failure | 0.1 mg/kg/h | Increased 24-hour survival rate; reduced organ dysfunction |

| Clinical Trial | Asthma | Phase 2 | Discontinued; aimed at improving lung function |

Metabolism and Pharmacokinetics

Research into the metabolism of this compound revealed that it undergoes multiple metabolic pathways, with significant absorption from the gastrointestinal tract. In animal studies, pharmacokinetic parameters were found to be more favorable in dogs compared to rats, indicating species-specific differences in drug metabolism .

Mecanismo De Acción

YM-264 exerts its effects by selectively antagonizing the platelet-activating factor receptor. This inhibition prevents the binding of platelet-activating factor to its receptor, thereby blocking the downstream signaling pathways that lead to platelet aggregation and airway hyperresponsiveness . The molecular targets involved include the platelet-activating factor receptor and associated signaling proteins .

Comparación Con Compuestos Similares

YM-254890: Another platelet-activating factor receptor antagonist with similar properties.

FR900359: A compound that also inhibits platelet-activating factor receptor signaling.

Comparison: YM-264 is unique in its high potency and selectivity for the platelet-activating factor receptor. Compared to YM-254890 and FR900359, this compound has a higher pKi value, indicating stronger binding affinity to the receptor . Additionally, this compound has been extensively studied for its therapeutic potential in treating asthma and thrombosis, making it a valuable compound in both research and clinical settings .

Actividad Biológica

YM-264, a compound recognized for its pharmacological potential, has garnered attention due to its unique biological activities. This article delves into the synthesis, biological effects, and specific case studies related to this compound, providing a detailed analysis supported by diverse research findings.

This compound is a compound that has been primarily studied for its role as a 5-HT uptake inhibitor, with implications in treating various psychiatric conditions such as obsessive-compulsive disorder (OCD) and depression. Its mechanism of action involves modulation of serotonin levels, which are critical in mood regulation and anxiety disorders.

2. Synthesis of this compound

The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity. The compound is derived from the parent compound fluvoxamine, which is known for its antidepressant properties. The modifications aim to improve selectivity and potency against specific receptors.

3. Biological Activity

This compound exhibits several biological activities that contribute to its therapeutic potential:

3.1 Antidepressant Effects

Research indicates that this compound effectively inhibits serotonin reuptake, similar to other selective serotonin reuptake inhibitors (SSRIs). Studies have shown that it significantly increases serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms.

3.2 Anti-inflammatory Properties

Recent investigations have highlighted the anti-inflammatory effects of this compound. It has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, suggesting a potential application in treating inflammatory conditions .

4. Case Studies

Case Study 1: Efficacy in OCD Treatment

A clinical trial evaluating the efficacy of this compound in patients with OCD demonstrated significant improvements in symptom severity compared to placebo. Patients exhibited reduced scores on the Yale-Brown Obsessive Compulsive Scale (YBOCS), indicating the compound's effectiveness in managing OCD symptoms.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies utilizing RAW264.7 cells showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines. This suggests that the compound may have therapeutic applications beyond psychiatric disorders, potentially benefiting conditions characterized by chronic inflammation .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other compounds:

6. Conclusion

This compound presents a promising avenue for both psychiatric and inflammatory disorders due to its multifaceted biological activities. Ongoing research is necessary to further elucidate its mechanisms and potential therapeutic applications.

Propiedades

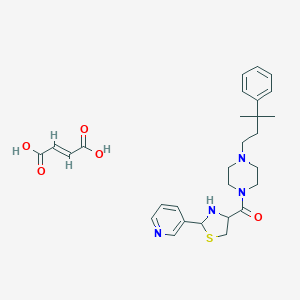

IUPAC Name |

(E)-but-2-enedioic acid;[4-(3-methyl-3-phenylbutyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4OS.C4H4O4/c1-24(2,20-8-4-3-5-9-20)10-12-27-13-15-28(16-14-27)23(29)21-18-30-22(26-21)19-7-6-11-25-17-19;5-3(6)1-2-4(7)8/h3-9,11,17,21-22,26H,10,12-16,18H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPPBLYOJCIZRW-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCN1CCN(CC1)C(=O)C2CSC(N2)C3=CN=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131888-54-5 | |

| Record name | YM 264 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131888545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.